![molecular formula C10H4Br2S2 B6355836 2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98% CAS No. 1242077-24-2](/img/structure/B6355836.png)

2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

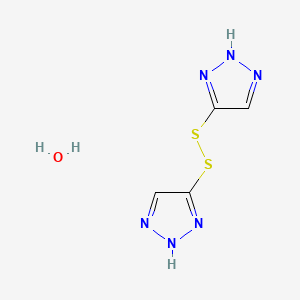

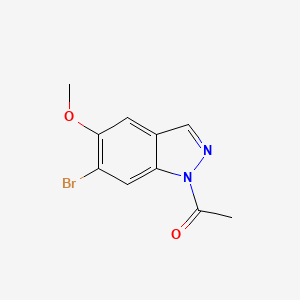

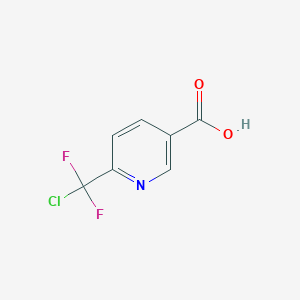

2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is a chemical compound with the molecular formula C10H4Br2S2 . It has a large and rigid planar conjugated structure . This compound is one of the most widely used and studied building blocks for high-performance small molecule-based photovoltaic devices .

Synthesis Analysis

The synthesis of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene involves several steps . In one study, 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene and 4-ethynyl-1-thioacetylbenzene were dissolved in a mixture of fresh distilled Et3N and anhydrous THF .Molecular Structure Analysis

The molecular structure of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is characterized by a large and rigid planar conjugated structure . This structure is crucial for its use in photovoltaic devices .Chemical Reactions Analysis

2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is involved in various chemical reactions. For instance, it can undergo destructive quantum interference in tunneling junctions comprising self-assembled monolayers .Physical And Chemical Properties Analysis

2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is a solid at 20 degrees Celsius . It has a molecular weight of 348.07 . It should be stored under inert gas and is air sensitive . Its melting point ranges from 241.0 to 245.0 degrees Celsius .Scientific Research Applications

- 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene has garnered attention in the field of organic solar cells. Researchers explore its use as a building block for designing small molecules or polymers in solution-processed OPVs. These devices aim to convert sunlight into electricity efficiently .

Organic Photovoltaics (OPVs)

Mechanism of Action

Target of Action

It is known that this compound is used in the field of organic electronics, particularly in the development of high-performance small molecule-based photovoltaic devices .

Mode of Action

The mode of action of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene involves its interaction with other molecules in the device, contributing to the overall performance of the device . Its large and rigid planar conjugated structure allows for efficient charge transport .

Biochemical Pathways

It is known to exhibit excellent redox activity, serving as a unique electron shuttle for rapid electron transfer .

Result of Action

The result of the action of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is observed in its contribution to the performance of organic electronic devices. For instance, it has been reported to achieve a photocatalytic U(VI) reduction efficiency of 97.4%, with a photo reaction rate constant of 0.057 per minute .

Action Environment

The action, efficacy, and stability of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene can be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas and should avoid exposure to air

Future Directions

properties

IUPAC Name |

2,6-dibromothieno[3,2-f][1]benzothiole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2S2/c11-9-2-5-1-6-3-10(12)14-8(6)4-7(5)13-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJRHIYHVCHULC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(SC2=CC3=C1C=C(S3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)

![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)

![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)

![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)